Guar gum base-hydrolyzed
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Overview
Description
Guar gum base-hydrolyzed is a derivative of guar gum, a galactomannan polysaccharide extracted from the endosperm of guar beans (Cyamopsis tetragonolobus). Guar gum is widely used in the food industry as a thickener and stabilizer due to its high viscosity in aqueous solutions. The base hydrolysis of guar gum results in the production of partially hydrolyzed guar gum, which has lower molecular weight and viscosity compared to the native guar gum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of guar gum base-hydrolyzed involves the hydrolysis of guar gum using various methods such as enzymatic hydrolysis, acid hydrolysis, irradiation, microwave, and ultrasonication techniques . Enzymatic hydrolysis is preferred for food processing applications due to its specificity and mild reaction conditions. Enzymes such as mannanase, pectinase, and cellulase are used to cleave the linkages between mannose units in the main chain .
Industrial Production Methods
In industrial settings, this compound is produced by treating guar gum with hydrochloric acid or other acids under controlled conditions. The reaction is typically carried out at elevated temperatures (50-70°C) to ensure complete hydrolysis . The resulting product is then neutralized, purified, and dried to obtain the final partially hydrolyzed guar gum .
Chemical Reactions Analysis
Types of Reactions
Guar gum base-hydrolyzed undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can be used to modify the functional groups on the guar gum molecule.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Guar gum base-hydrolyzed has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of guar gum base-hydrolyzed involves its ability to form hydrogen bonds with water molecules, leading to the formation of viscous solutions. This property allows it to act as a thickening and stabilizing agent in various applications . Additionally, as a prebiotic fiber, it promotes the growth of beneficial gut bacteria by providing a substrate for fermentation . The hydrolyzed guar gum also encapsulates starch molecules, reducing the action of α-amylase and decreasing glucose concentration in the small intestine .
Comparison with Similar Compounds
Guar gum base-hydrolyzed can be compared with other similar compounds such as:
Biological Activity
Hydrolyzed guar gum, particularly in its partially hydrolyzed form (PHGG), has garnered attention for its diverse biological activities and health benefits. This article explores the biological activity of hydrolyzed guar gum, focusing on its physiological effects, applications in food science, and potential therapeutic uses.
Composition and Properties
Hydrolyzed guar gum is derived from the seeds of the Cyamopsis tetragonoloba plant. The hydrolysis process reduces the molecular weight of the polysaccharide, altering its viscosity and solubility properties. The chemical structure remains largely intact, with the primary components being mannose and galactose in a 2:1 ratio. The reduction in viscosity makes PHGG a suitable candidate for various dietary applications, particularly as a soluble fiber.
Property | Guar Gum | Partially Hydrolyzed Guar Gum (PHGG) |
---|---|---|
Viscosity (1% solution) | 2000-3000 mPa·s | <10 mPa·s |
Molecular Weight | High (~200,000 Da) | Low (2,000-30,000 Da) |
Solubility | Low | High |
Fermentability | Moderate | High |
Prebiotic Effects
Hydrolyzed guar gum has been shown to function as a prebiotic, promoting the growth of beneficial gut bacteria. In a study involving mice, PHGG significantly increased fecal moisture and accelerated intestinal transit time after inducing constipation. The treatment led to enhanced production of short-chain fatty acids (SCFAs), which are crucial for gut health and have anti-inflammatory properties .
Safety Profile
Research indicates that PHGG exhibits minimal toxicity. In hemolytic activity tests, both crude and hydrolyzed forms showed low levels of hemolysis (1.9% to 7.24%), suggesting safety for human consumption . Additionally, regulatory assessments have deemed PHGG non-carcinogenic and without reproductive or developmental toxicity .
Applications in Food Science
Hydrolyzed guar gum is utilized in various food products due to its thickening and stabilizing properties. It improves texture and enhances dietary fiber content without significantly increasing viscosity. This makes it particularly valuable in low-calorie food formulations.
Case Study: Yoghurt Production
A study investigated the effects of hydrolyzed versus non-hydrolyzed guar gum on yoghurt quality. The results indicated that yoghurt made with hydrolyzed guar gum had lower pH levels and higher acidity due to enhanced bacterial activity, which is beneficial for fermentation processes . Additionally, the syneresis levels were lower in samples containing hydrolyzed gum, indicating better texture retention.
Therapeutic Potential
Recent clinical studies have explored the cognitive benefits of PHGG supplementation. In a randomized controlled trial involving elderly participants, daily intake of PHGG resulted in significant improvements in visual memory and sleep quality compared to a placebo group . These findings suggest that PHGG may influence cognitive functions through mechanisms related to gut health.
Properties
Molecular Formula |
C32H42O5 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
6-(3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene)-5-hydroxy-2,4-dimethylpyran-3-one |
InChI |
InChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3 |
InChI Key |
MFUOANGVUFFOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C |
Origin of Product |
United States |
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